Dual PRMT6/PRMT4 Inhibitory Profile vs. PRMT6-Selective Comparators
This compound exhibits nearly equipotent dual inhibition of PRMT6 (IC50 26 nM) and CARM1/PRMT4 (IC50 22 nM), a balanced profile that distinguishes it from the PRMT6-selective probe EPZ020411 (PRMT6 IC50 10 nM; PRMT1 IC50 119 nM; PRMT8 IC50 223 nM) which spares CARM1 [1][2]. The dual PRMT6/CARM1 activity may be advantageous in cancer models where both methyltransferases cooperate in transcriptional regulation.
| Evidence Dimension | Biochemical potency (IC50) against PRMT6 and CARM1/PRMT4 |
|---|---|
| Target Compound Data | PRMT6 IC50 26 nM; CARM1/PRMT4 IC50 22 nM |
| Comparator Or Baseline | EPZ020411: PRMT6 IC50 10 nM, PRMT1 IC50 119 nM, PRMT8 IC50 223 nM (CARM1 not reported as target) |
| Quantified Difference | Target compound is 2.6-fold less potent at PRMT6 but provides balanced dual PRMT6/CARM1 activity not present in EPZ020411 |
| Conditions | PRMT6: full-length human enzyme (residues 1–375) expressed in baculovirus; CARM1: full-length human enzyme (residues 1–608) expressed in 293F cells; methylation activity assay |
Why This Matters
For projects targeting PRMT6–CARM1 crosstalk in cancer, a dual inhibitor eliminates the need for two separate tool compounds and simplifies combination studies.
- [1] BindingDB. Entry BDBM50194728 (CHEMBL3984626). IC50 data: PRMT6 26 nM; CARM1/PRMT4 22 nM. View Source
- [2] Chemical Probes Portal. EPZ020411 – IC50 PRMT6 0.0637 µM; selectivity data vs. PRMT1 (0.119 µM) and PRMT8 (0.223 µM). View Source
